(2R,3R)-3-Aminohexan-2-ol
Description
Overview of Chiral Amino Alcohol Scaffolds
Chiral amino alcohols are organic compounds containing both an amino group (-NH₂) and a hydroxyl group (-OH). When these two functional groups are attached to adjacent carbon atoms, they are termed vicinal amino alcohols or 1,2-amino alcohols. This structural motif is prevalent in a vast number of biologically active molecules, including natural products, pharmaceuticals, and agrochemicals. nih.gov The presence of both a basic amino group and an acidic/nucleophilic hydroxyl group allows for diverse chemical transformations and interactions, making them highly valuable as chiral building blocks, auxiliaries, and ligands in synthetic chemistry. ichem.md
Importance of Stereochemistry in Amino Alcohol Derivatives
Stereochemistry—the three-dimensional arrangement of atoms in a molecule—is of paramount importance in amino alcohol derivatives. The specific spatial orientation of the amino and hydroxyl groups dictates the molecule's biological activity and its effectiveness as a chiral controller in chemical reactions. For instance, the anti-inflammatory activity of certain benzocyclohepten-5-ol derivatives is markedly influenced by the stereochemistry of the amino alcohol moiety, with the threo diastereomer showing activity while the erythro diastereomer is inactive. This highlights how a subtle change in the 3D structure can lead to a profound difference in biological function. In chiroptical sensing, the stereochemistry of amino alcohols can be analyzed using methods like circular dichroism (CD) spectroscopy, which relies on the differential absorption of left- and right-circularly polarized light generated by the chiral analyte. bldpharm.com
Role of Vicinal Amino Alcohols in Asymmetric Transformations
Vicinal amino alcohols are pivotal in the field of asymmetric transformations, where the goal is to create chiral molecules with a high degree of stereoselectivity. They are frequently used as organocatalysts or as precursors to chiral ligands for metal-catalyzed reactions. For example, vicinal amino alcohols such as leucinol and valinol have been identified as highly efficient organocatalysts for asymmetric cross-aldol reactions. bldpharm.comamericanelements.comgoogle.com In these roles, the amino alcohol can form a transient chiral intermediate with a reactant, effectively guiding the approach of a second reactant to favor the formation of one enantiomer over the other. Furthermore, the development of biocatalytic methods using enzymes like amine dehydrogenases has enabled the highly enantioselective synthesis of chiral vicinal amino alcohols from α-hydroxy ketones, achieving excellent conversions and enantiomeric excess (>99% ee). bldpharm.combldpharm.com
Research Significance of (2R,3R)-3-Aminohexan-2-ol within the Chiral Amino Alcohol Class
This compound is a specific stereoisomer belonging to the vicinal amino alcohol family. While detailed published research focusing exclusively on this compound is limited, its significance can be inferred from its structure and the well-established roles of analogous compounds.
With two adjacent stereocenters (at C-2 and C-3) and a defined (2R,3R) configuration, this molecule is a valuable chiral building block. Chemical suppliers list it as a commercially available research chemical, which indicates its utility in synthetic applications. bldpharm.combldpharm.com Like other chiral amino alcohols, this compound is likely employed as a precursor for the synthesis of more complex chiral molecules. Its two functional groups can be selectively modified to create chiral ligands for asymmetric catalysis or to be incorporated into the structure of novel pharmaceutical candidates or other biologically active compounds. Its linear hexyl chain provides different steric and electronic properties compared to other common amino alcohols, potentially offering unique selectivity in certain asymmetric transformations.
Interactive Data Table: Properties of this compound
| Property | Value | Reference |
| CAS Number | 599207-29-1 | bldpharm.com |
| Molecular Formula | C₆H₁₅NO | bldpharm.com |
| Molecular Weight | 117.19 g/mol | bldpharm.com |
| Synonyms | (2R,3R)-3-amino-2-hexanol | |
| Structure | A six-carbon chain with a hydroxyl group at position 2 and an amino group at position 3, both with R-configuration. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H15NO |
|---|---|
Molecular Weight |
117.19 g/mol |
IUPAC Name |
(2R,3R)-3-aminohexan-2-ol |
InChI |
InChI=1S/C6H15NO/c1-3-4-6(7)5(2)8/h5-6,8H,3-4,7H2,1-2H3/t5-,6-/m1/s1 |
InChI Key |
QFMJENDXNJEXIO-PHDIDXHHSA-N |
Isomeric SMILES |
CCC[C@H]([C@@H](C)O)N |
Canonical SMILES |
CCCC(C(C)O)N |
Origin of Product |
United States |
Synthetic Methodologies for 2r,3r 3 Aminohexan 2 Ol and Its Stereoisomers
Chemical Synthesis Approaches
The construction of the vicinal amino alcohol motif present in 3-aminohexan-2-ol, with its two adjacent stereocenters, requires precise control over stereochemistry. Chemists have developed both asymmetric strategies, which create a specific enantiomer, and diastereoselective pathways, which control the relative orientation of the amino and hydroxyl groups.
Asymmetric Synthesis Strategies
Asymmetric synthesis provides direct access to enantiomerically enriched forms of 3-aminohexan-2-ol, such as the (2R,3R)-isomer. These approaches often employ chiral catalysts or auxiliaries to influence the stereochemical outcome of the reaction.
A prominent strategy for synthesizing chiral β-amino alcohols involves the stereoselective reduction of a prochiral ketone or the asymmetric amination of a suitable precursor.
The reduction of β-aminoketones is a powerful method for accessing enantio- and diastereomerically pure 1,3-amino alcohols. nih.gov This transformation can be achieved through a combined reduction and dynamic kinetic asymmetric transformation, yielding both syn and anti diastereomers in high yield, diastereomeric ratio (dr), and enantiomeric excess (ee). nih.gov Biocatalytic approaches, utilizing engineered amine dehydrogenases, have also been extensively explored for the asymmetric reductive amination of α-hydroxy ketones to produce chiral β-amino alcohols. tudelft.nlacs.org While many of these enzymes exhibit a strict (S)-stereoselectivity, enzyme evolution and engineering efforts are underway to access the (R)-enantiomers. tudelft.nlacs.org For instance, the deracemization of racemic β-amino alcohols using a multi-enzyme system has been shown to produce (R)-β-amino alcohols with high conversion and excellent enantiomeric excess. tudelft.nlacs.org
Another approach involves the reduction of β-enaminoketones. For example, β-enaminoketones derived from 1,3-cyclohexanediones have been reduced with sodium in a mixture of THF and isopropyl alcohol to afford the corresponding diastereomeric mixtures of 3-aminocyclohexanols. nih.gov
| Precursor Type | Method | Key Features | Reference |
| β-Aminoketones | Reduction/Dynamic Kinetic Asymmetric Transformation | Access to both syn and anti diastereomers with high dr and ee. | nih.gov |
| α-Hydroxy ketones | Biocatalytic Reductive Amination (Amine Dehydrogenase) | High conversion and enantioselectivity, typically for (S)-isomers. | tudelft.nlacs.org |
| Racemic β-Amino Alcohols | Biocatalytic Deracemization | Yields (R)-isomers with >99% conversion and >99% ee. | tudelft.nlacs.org |
| β-Enaminoketones | Chemical Reduction (Sodium/THF/Isopropyl Alcohol) | Produces diastereomeric mixtures of cyclic amino alcohols. | nih.gov |
The ring-opening of aziridines serves as a versatile method for constructing vicinal amino alcohols. nih.govresearchgate.net The use of a chiral Lewis acid catalyst can render this process asymmetric, enabling the production of enantiomerically enriched products. researchgate.net
This strategy involves the activation of an N-substituted aziridine (B145994) by a Lewis acid, making it susceptible to nucleophilic attack. When alcohols or carboxylic acids are used as nucleophiles, the reaction yields chiral vicinal amino ether or amino ester derivatives, respectively. researchgate.net Catalytic systems employing copper(I) or silver(I) salts with chiral diphosphine ligands have been successfully used for the enantioselective ring-opening of racemic or meso aziridines. researchgate.net These reactions can proceed through kinetic resolution, dynamic kinetic asymmetric transformation (DyKAT), or desymmetrization pathways, affording products in good yields (47%-98%) and with moderate to high enantioselectivity (50%–98% ee). researchgate.net The regioselectivity of the ring-opening is a crucial aspect, and SN2-type pathways are often proposed, leading to predictable stereochemical outcomes. iitk.ac.in
Nickel catalysis has emerged as a powerful tool for various asymmetric transformations. While specific examples for the direct hydroalkylation to form (2R,3R)-3-aminohexan-2-ol are not prominently detailed, related nickel-catalyzed reactions highlight the potential of this approach. For instance, nickel has been used to catalyze the regio- and enantioselective aminolysis of 3,4-epoxy alcohols. nih.gov This reaction, using a Ni-BINAM catalytic system, allows for the C4 selective ring-opening to furnish γ-hydroxy-δ-amino alcohols with complete regiocontrol and high enantioselectivities (up to 94% ee). nih.gov
Furthermore, nickel-catalyzed enantioselective hydrofunctionalization reactions of unsaturated systems, such as the hydromonofluoromethylation of 1,3-enynes, demonstrate the capability of nickel to control stereochemistry in complex additions. nih.gov These methodologies, which often rely on the careful selection of chiral ligands, could potentially be adapted for the hydroalkylation of suitable precursors to access chiral amino alcohols. nih.govrsc.org
A refined strategy for the synthesis of stereodefined amino alcohols involves the in-situ generation of a homochiral aziridinium (B1262131) ion, which is then trapped by a nucleophile. This approach exerts excellent control over both regio- and stereoselectivity.
A key method involves the Lewis acid-induced rearrangement of 2,3-epoxy amines. psu.edu For example, treating a (2S,3S)-1-(N,N-dibenzylamino)-2,3-epoxyhexane with a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) generates a transient aziridinium ion. This intermediate is then attacked by a nucleophile, such as an amine, at the less hindered carbon (C3). This process occurs with complete stereochemical control via an SN2 mechanism, resulting in the formation of a single diastereomer of the corresponding 2,3-diamino alcohol. psu.edu The use of enantiomerically pure epoxy amines, which can be prepared via methods like the Sharpless asymmetric epoxidation, allows for the synthesis of optically pure amino alcohol derivatives. psu.edu This methodology has proven effective for creating 1-substituted 2,3-amino alcohols in good yields. psu.edu
Diastereoselective Synthetic Pathways
Diastereoselective methods focus on controlling the relative stereochemistry between the C2 hydroxyl and C3 amino groups, leading to either the syn ((2R,3R) or (2S,3S)) or anti ((2R,3S) or (2S,3R)) diastereomer.
A common route to achieving diastereocontrol is through the reduction of β-aminoketones. nih.gov The stereochemical outcome of the reduction of the ketone functionality is influenced by the existing stereocenter at the α-position. Depending on the reducing agent and reaction conditions chosen, one diastereomer can be favored over the other. For instance, the organocatalytic Mannich reaction can produce β-aminoketones, which are then transformed into enantio- and diastereomerically pure 1,3-aminoalcohols. nih.gov This process can be designed to selectively produce either the syn or the anti diastereomer in high yield and diastereomeric purity. nih.gov
Multistep Chemical Routes for Chiral Amino Alcohol Fragments
The synthesis of chiral amino alcohol fragments, the foundational structures of molecules like this compound, is well-established through various multistep chemical routes. nih.govacs.org Traditionally, many of these synthetic pathways have utilized the "chiral pool," deriving enantiopure amino alcohols from readily available natural amino acids. diva-portal.orgdiva-portal.org This involves a series of chemical transformations to convert the amino acid into the desired amino alcohol structure. diva-portal.org
More contemporary and versatile methods focus on constructing the amino alcohol moiety from non-chiral precursors through asymmetric synthesis. These routes can be broadly categorized:
Asymmetric Aminohydroxylation: A direct approach to synthesizing β-amino alcohols is the Sharpless asymmetric aminohydroxylation of alkenes. diva-portal.org This method introduces both the amino and hydroxyl groups across a double bond in a stereocontrolled manner, although it can sometimes face challenges with regioselectivity, leading to moderate yields. diva-portal.org
Fragment Coupling: This strategy involves coupling two separate fragments, one containing the nitrogen functionality and the other the oxygen functionality. diva-portal.orgdiva-portal.org The key challenge in this approach is the simultaneous and controlled formation of a new carbon-carbon bond and the two adjacent stereocenters, requiring high levels of both enantio- and diastereocontrol. diva-portal.orgdiva-portal.org
Synthesis of Scaffolds from Amino Alcohols: Efficient synthetic routes have been developed to convert chiral amino alcohols into a diverse array of more complex chiral fragments and scaffolds, such as oxazolidinones, morpholinones, and lactams. nih.govacs.org These transformations, often accomplished in one to five steps, provide valuable building blocks for further synthetic applications. nih.govacs.org Common methods include the treatment of the starting amino alcohol with reagents like carbonyldiimidazole or diethylcarbonate to form cyclic structures like oxazolidinones. nih.gov Another versatile technique involves the N-Boc protection of the amino alcohol, followed by a Michael addition to an acrylate (B77674) ester, and subsequent deprotection and intramolecular amidation to yield lactam structures. acs.org
Biocatalytic and Chemoenzymatic Synthesis of this compound and Related Analogues
Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, characterized by high stereoselectivity and mild reaction conditions. acs.org The synthesis of chiral amino alcohols, including the specific stereoisomers of 3-aminohexan-2-ol, has been a significant area of advancement in this field.
Enzyme-Catalyzed Asymmetric Reductive Amination
Asymmetric reductive amination is a highly attractive one-step method for producing chiral amines directly from prochiral ketones. nih.govfrontiersin.org This transformation, which uses ammonia (B1221849) as a clean and atom-economical amino donor, is catalyzed by specific enzymes that direct the stereochemical outcome of the reaction. nih.govfrontiersin.org
Application of Amine Dehydrogenases (AmDHs)
Amine dehydrogenases (AmDHs) are NAD(P)H-dependent enzymes that catalyze the reversible reductive amination of carbonyl compounds. acs.orgmdpi.com Wild-type AmDHs, discovered through genome mining, have proven effective in synthesizing a range of short-chain chiral amines and amino alcohols from their corresponding keto-precursors. researchgate.netresearchgate.net Several native AmDHs, including those from Cfus, Msme, Micro, and MATOU, can convert α-hydroxy ketones into chiral amino alcohols with high conversion rates and enantioselectivity. researchgate.net These reactions typically require a cofactor regeneration system, often employing a glucose dehydrogenase (GDH) to recycle the consumed NAD(P)H. nih.gov
For instance, the AmDH from Mycobacterium smegmatis (MsmeAmDH) has demonstrated excellent stereoselectivity in the synthesis of amino alcohol analogues. researchgate.net
Table 1: Performance of Wild-Type Amine Dehydrogenases in the Synthesis of Chiral Amino Alcohols
| Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| MsmeAmDH | 3-Hydroxybutan-2-one | (3S)-3-Aminobutan-2-ol | 99.4% | researchgate.net |
| MsmeAmDH | 1-Hydroxypropan-2-one | (S)-1-Amino-propan-2-ol | 98.1% | researchgate.net |
Engineered Amine Dehydrogenases for Stereoselective Production
To improve upon the capabilities of native enzymes and broaden their substrate scope, protein engineering has become an indispensable tool. acs.orgfrontiersin.org Many of the most effective AmDHs are not naturally occurring but have been engineered from other enzymes, most commonly L-amino acid dehydrogenases (AADHs). nih.govfrontiersin.org By making specific mutations to residues in the active site, researchers can alter the enzyme's substrate specificity, switching it from its native keto acid substrate to a non-native ketone. frontiersin.org
Directed evolution strategies, such as the combinatorial active-site saturation test (CAST) and iterative saturation mutagenesis (ISM), are employed to enhance enzyme properties like catalytic activity (kcat/Km), stability, and stereoselectivity. nih.govnih.gov A notable example is the engineering of a leucine (B10760876) dehydrogenase from Sporosarcina psychrophila (SpAmDH). nih.gov Through three rounds of mutagenesis, a variant named wh84 was created that showed a four-fold improvement in catalytic efficiency for the asymmetric amination of 1-hydroxy-2-butanone, while maintaining excellent enantioselectivity (>99% ee) and thermostability. nih.gov
It is important to note that most AmDHs engineered from L-AADHs exhibit a strict (S)-stereoselectivity. acs.orgtudelft.nl Consequently, accessing (R)-enantiomers of amino alcohols through this specific reductive amination approach remains a significant challenge. acs.org
Table 2: Examples of Engineered Amine Dehydrogenases for Amino Alcohol Synthesis
| Parent Enzyme | Engineering Strategy | Target Substrate | Key Improvements | Reference |
|---|---|---|---|---|
| Leucine Dehydrogenase (SpAmDH) | CAST/ISM | 1-Hydroxy-2-butanone | 4-fold increase in kcat/Km, >99% ee | nih.gov |
| Leucine Dehydrogenase (from B. stearothermophilus) | Site-directed mutagenesis | Various ketones | Switched specificity from keto acids to ketones | frontiersin.org |
Imine Reductases (IREDs) in Chiral Amino Alcohol Synthesis
Imine reductases (IREDs), also known as reductive aminases (RedAms), represent another class of powerful biocatalysts for chiral amine synthesis. acs.orgrsc.org These enzymes catalyze the asymmetric reduction of a pre-formed or in situ-formed imine intermediate. acs.org This allows for the one-pot synthesis of primary, secondary, and even tertiary chiral amines from a ketone and an appropriate amine donor (ammonia or an alkyl/aryl amine). acs.org
The application of IREDs is particularly valuable for producing N-substituted 1,2-amino alcohols. nih.gov Furthermore, IREDs can be integrated into multi-enzyme cascade reactions to create complex molecules from simple starting materials. nih.govacs.org One such strategy combines the action of an ene-reductase (ERed) with an IRED to convert α,β-unsaturated ketones into chiral amines possessing two stereocenters, such as the (2R,3R) stereoisomer of 3-aminohexan-2-ol. acs.org This dual-enzyme system allows for the synthesis of specific diastereomers with very high purity. acs.org
Kinetic Resolution of Racemic Amino Alcohol Mixtures via Biocatalysis
An alternative to asymmetric synthesis for obtaining enantiopure compounds is the kinetic resolution of a racemic mixture. This process relies on a catalyst, often an enzyme, that selectively reacts with one enantiomer, allowing the other to be isolated in high enantiomeric purity. mdpi.comrsc.org The theoretical maximum yield for the desired enantiomer in a classic kinetic resolution is 50%. rsc.org
Several biocatalytic approaches have been developed for the kinetic resolution of racemic amino alcohols:
Amine Dehydrogenase-Catalyzed Oxidation: AmDHs can be used to resolve racemic amines through the enantioselective oxidative deamination of one enantiomer to its corresponding ketone. acs.orgmdpi.com For example, to obtain an (R)-β-amino alcohol, an (S)-selective AmDH would convert the (S)-enantiomer in the racemic mixture into the achiral α-hydroxy ketone, leaving the desired (R)-enantiomer untouched and enriched. acs.orgtudelft.nl
Oxidase-Catalyzed Resolution: Other oxidases have been identified for this purpose. A cyclohexylamine (B46788) oxidase from Arthrobacter sp. (ArCHAO) exhibits R-stereoselective deamination activity. researchgate.net This enzyme can be used to resolve racemic β-amino alcohols, yielding the (S)-β-amino alcohols with over 99% enantiomeric excess. researchgate.net
Lipase-Catalyzed Acylation: Lipases are frequently used in non-aqueous media to perform kinetic resolutions of racemic alcohols and amines via enantioselective acylation. acs.org One enantiomer is selectively acylated, allowing for the easy separation of the acylated product from the unreacted, enantiopure starting material. acs.org
Table 3: Comparison of Biocatalytic Methods for Kinetic Resolution of Amino Alcohols
| Enzyme Class | Principle of Resolution | Selectivity Example | Result | Reference |
|---|---|---|---|---|
| Amine Dehydrogenase (AmDH) | Enantioselective Oxidation | (S)-selective deamination | Enriched (R)-amino alcohol | acs.orgtudelft.nl |
| Cyclohexylamine Oxidase (ArCHAO) | Enantioselective Oxidation | (R)-selective deamination | Enriched (S)-amino alcohol (>99% ee) | researchgate.net |
Biocatalytic Cascade Reactions for Chiral Amino Alcohol Derivatives
Biocatalytic cascade reactions offer an elegant and efficient route to chiral amino alcohols by combining multiple enzymatic steps in a single pot. jove.com This approach minimizes the need for intermediate purification, reduces waste, and often operates under mild, environmentally friendly conditions. jove.com These cascades are highly valued for their exceptional stereoselectivity, which is often difficult to achieve through traditional chemical synthesis. jove.comnih.gov
Researchers have successfully designed various enzymatic cascades for the synthesis of chiral β- and γ-amino alcohols. nih.gov A common strategy involves the coupling of different enzyme classes, such as transaminases, alcohol dehydrogenases, and lyases, to construct the desired molecular architecture from simple, often achiral, starting materials. nih.govuni-duesseldorf.de
One notable example is the synthesis of vicinal amino alcohols using a two-step cascade that combines a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme with a ω-transaminase. uni-duesseldorf.de This method allows for the creation of valuable products from inexpensive starting materials in a highly atom- and step-efficient process. uni-duesseldorf.de Another powerful approach utilizes a dioxygenase to perform a regio- and diastereoselective hydroxylation of an amino acid, followed by a decarboxylase that removes the carboxyl group to yield the final chiral amino alcohol. jove.comnih.gov This particular cascade has been effectively used to produce four different amino alcohols from L-lysine with excellent yields ranging from 93% to over 95%. nih.gov
The versatility of biocatalytic cascades is further demonstrated by the combination of ene-reductases (EReds) with imine reductases/reductive aminases (IReds/RedAms). This dual-enzyme system can convert α,β-unsaturated ketones into primary, secondary, and tertiary amines with two stereocenters, achieving high chemical purity and stereoselectivity. acs.org Microreactor technology has also been employed to enhance these cascades by compartmentalizing reactions, which can overcome substrate or product inhibition and increase volumetric activity. nih.gov For instance, a cascade coupling a transketolase and a transaminase in a microreactor system achieved full conversion for the synthesis of (2S,3R)-2-amino-1,3,4-butanetriol (ABT). nih.gov
| Enzyme Cascade System | Starting Materials | Key Enzymes | Product Type / Example | Key Findings |
| Dioxygenase/Decarboxylase | L-lysine | Dioxygenase, Decarboxylase | β- and γ-amino alcohols | Yields of 93% to >95%; High regio- and diastereoselectivity. jove.comnih.gov |
| ThDP-dependent enzyme/ω-Transaminase | Aldehydes, α-keto acids | Acetohydroxyacid synthase-I (AHAS-I), ω-Transaminase | Nor(pseudo)ephedrines | Atom- and step-efficient synthesis from inexpensive, achiral precursors. uni-duesseldorf.de |
| Transketolase/Transaminase | Non-chiral materials | Transketolase, Transaminase | (2S,3R)-2-amino-1,3,4-butanetriol (ABT) | Full conversion achieved in a continuous-flow microreactor system. nih.gov |
| Ene-reductase/Imine Reductase | α,β-Unsaturated ketones | Ene-reductase (ERed), Imine Reductase (IRed) | Amines with two stereocenters | High diastereomeric and enantiomeric ratios (>99.8:<0.2). acs.org |
| Amine Dehydrogenase | Ketones (e.g., butan-2-one) | Amine Dehydrogenase (AmDH), Glucose Dehydrogenase (GDH) | (S)-3-aminobutan-2-ol | High enantioselectivity (99.4% ee) achieved with MsmeAmDH. researchgate.net |
Polyketide Synthase (PKS) Platforms for Amino Alcohol Biosynthesis
Polyketide synthases (PKSs) are multifunctional enzymes that build complex organic molecules in an assembly-line fashion, making them powerful platforms for biosynthetic engineering. dtu.dk Type I PKSs, in particular, are large, modular proteins that can be engineered to produce a wide array of chemical structures, including diols, hydroxy acids, and amino alcohols. researchgate.netbiorxiv.orgbiorxiv.org This is achieved by manipulating the sequence of modules and the catalytic domains within them. dtu.dk
The biosynthesis of amino alcohols using a PKS platform typically involves several key steps. First, an engineered PKS assembles a polyketide chain from simple acyl-CoA starter and extender units. nih.gov A crucial component in this process is the use of NADPH-dependent terminal thioreductases (TRs), which catalyze the two-electron reductive cleavage of the acyl-ACP intermediate to produce an aldehyde. biorxiv.orgbiorxiv.org This aldehyde is a key branching point. It can be reduced by alcohol dehydrogenases (ADHs) to form diols or, for the purpose of amino alcohol synthesis, undergo transamination. researchgate.netbiorxiv.org
Specific transaminases (TAs) are introduced as post-PKS modification enzymes to convert the aldehyde intermediate into the desired amino alcohol. researchgate.netbiorxiv.org Researchers have successfully demonstrated this strategy by integrating TA genes into a host organism, such as Streptomyces albus, that contains the engineered PKS pathway. biorxiv.orgbiorxiv.org This approach has led to the successful production of various amino alcohols, including 4-aminobutan-2-ol, 1-aminopentan-3-ol, and 1-aminohexan-3-ol. biorxiv.org The platform's flexibility allows for the production of branched-chain amino alcohols by substituting the standard malonyl-CoA-specific acyltransferase (AT) domain with one that incorporates methyl- or ethylmalonyl-CoA extender units. researchgate.netbiorxiv.org
The tunability and efficiency of these PKS platforms are significant, with studies reporting titers of up to 1 g/L for diols and amino alcohols in shake flask cultivations. biorxiv.orgproteomexchange.org This demonstrates the potential of engineered PKS systems as a viable and highly adaptable method for the biosynthesis of a diverse range of valuable chiral chemicals. biorxiv.org
| PKS Platform Component | Function | Example Enzyme/Module | Resulting Products | Key Findings |
| Loading Module | Selects and loads starter units (acyl-CoAs). | Rimocidin PKS loading module | Initiates polyketide chain | Versatile loading of various CoA starter units. researchgate.netbiorxiv.org |
| Extension Module | Elongates the polyketide chain with extender units. | Malonyl-CoA or Methylmalonyl-CoA specific Acyltransferase (AT) | Linear or branched carbon backbones | AT exchange enables production of branched-chain products. researchgate.netbiorxiv.org |
| Terminal Thioreductase (TR) | Reduces the terminal thioester to an aldehyde. | TR1, TR2 | Aldehyde intermediate | Key step for diversification; produces a reactive aldehyde for post-PKS modification. biorxiv.org |
| Post-PKS Transaminase (TA) | Converts the aldehyde to an amine. | TA1 (from Cpk BGC), TA2 (from B24891 BGC) | 4-aminobutan-2-ol, 1-aminopentan-3-ol, 1-aminohexan-3-ol | Successful production of various amino alcohols by post-PKS transamination. biorxiv.org |
| Host Organism | Provides cellular machinery and precursors. | Streptomyces albus | Final amino alcohol products | High production titers (up to 1 g/L) achieved. biorxiv.orgproteomexchange.org |
Applications of 2r,3r 3 Aminohexan 2 Ol in Asymmetric Catalysis
Chiral Auxiliary Development and Application
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. The effectiveness of an auxiliary relies on its ability to create a rigid, sterically defined environment that forces a reagent to attack from a specific face of the substrate.
While specific studies detailing the use of (2R,3R)-3-Aminohexan-2-ol as a chiral auxiliary are not prevalent in the reviewed literature, the broader class of 1,2-amino alcohols serves as a well-established platform for this purpose. For instance, chiral 1,2-amino alcohols can be converted into chiral acetals, which then function as effective chiral directors in asymmetric synthesis. sfu.ca In one study, an acrylate (B77674) derivative was attached to such a chiral acetal, and its subsequent diethylaluminum chloride-promoted Diels-Alder reaction with cyclopentadiene (B3395910) proceeded with a high degree of stereochemical induction, achieving a 91:9 diastereomeric ratio. sfu.ca This demonstrates the principle that acetals derived from amino alcohols can serve as effective chiral directors. sfu.ca This strategy highlights the potential of structures like this compound to be developed into effective chiral auxiliaries for a range of asymmetric transformations, including cycloadditions, alkylations, and cyclopropanations. sfu.ca
Ligand Design and Metal-Catalyzed Asymmetric Reactions
The bifunctional nature of this compound makes it an ideal candidate for the design of chiral ligands for metal catalysts. The nitrogen and oxygen atoms can coordinate to a metal center, forming a stable chelate ring that positions the ligand's chiral substituents to effectively influence the stereochemical outcome of a reaction.
The design of effective chiral amino alcohol ligands for asymmetric catalysis follows several key principles. Chiral β-amino alcohols are frequently prepared from readily available sources like α-amino acids or natural products, although synthetic routes are increasingly important. acs.org The core principle involves creating a rigid and predictable coordination environment around the metal center.
Key design features include:
Bidentate Chelation: The 1,2-amino alcohol structure allows for the formation of a stable five-membered ring with a metal cation, which restricts conformational flexibility.
Steric Hindrance: The introduction of bulky substituents on the carbon backbone, the nitrogen atom, or the oxygen atom can create a sterically demanding environment. This steric bulk blocks one of the enantiotopic faces of the substrate, leading to high enantioselectivity. For example, modular amino alcohol ligands with bulky groups like tert-butyl or 1-adamantyl have been shown to be effective chiral controllers. acs.org
Electronic Tuning: The electronic properties of the ligand can be modified by altering substituents, which can influence the reactivity and selectivity of the metal catalyst.
Structural Modularity: An effective ligand design strategy allows for the systematic modification of different parts of the ligand structure (the N-substituents, C-substituents, and O-substituents) to fine-tune its steric and electronic properties for a specific reaction. This modular approach facilitates the rapid optimization of catalyst performance. acs.orgrsc.org
The amino alcohol-catalyzed addition of dialkylzinc reagents to aldehydes is a classic benchmark reaction used to test the efficacy of new ligand designs. acs.org
Enantioselective C-H functionalization is a powerful strategy for streamlining chemical synthesis. While direct applications of this compound in this area are not widely documented, the synthesis of chiral β-amino alcohols via asymmetric C-H amination illustrates the crucial role of chiral ligands in such processes. nih.gov
A recently developed method utilizes a multi-catalytic system involving an iridium photocatalyst, a chiral copper catalyst, and an acid co-catalyst to achieve the asymmetric C-H amination of alcohols. nih.gov In this process, an alcohol is transiently converted to an imidate radical, which undergoes an intramolecular hydrogen atom transfer (HAT) to form a carbon-centered radical at the β-position. nih.gov This radical is then trapped by a chiral copper-nitrenoid complex in an enantioselective manner. nih.gov The chiral ligand is critical for both the efficiency and the stereoselectivity of the reaction. nih.gov The use of bulky acids as co-catalysts was also found to be important for achieving optimal efficiency and stereocontrol. nih.gov This methodology provides access to a wide variety of chiral β-amino alcohols from simple alcohol precursors. nih.gov
The enantioselective addition of organometallic reagents to the carbonyl group of aldehydes is a fundamental method for constructing chiral secondary alcohols. Chiral β-amino alcohols are among the most successful ligands for this transformation, particularly for the addition of diethylzinc (B1219324) (Et₂Zn) to aldehydes. acs.orgrsc.org
The catalytic cycle is believed to involve the formation of a dimeric zinc complex containing the chiral amino alcohol ligand. One zinc atom activates the aldehyde by coordinating to its carbonyl oxygen, while the other delivers an ethyl group. The chiral ligand ensures that this delivery happens on a specific face of the aldehyde, leading to high enantiomeric excess (ee).
Researchers have developed and optimized various β-amino alcohol ligands for this reaction. The performance of several ligands in the addition of diethylzinc to benzaldehyde (B42025) is summarized below, demonstrating the high yields and enantioselectivities that can be achieved.
| Ligand/Catalyst | Aldehyde | Yield (%) | ee (%) |
| Optimized Amino Alcohol 13a ¹ | Benzaldehyde | ~100 | 95 |
| Optimized Amino Alcohol 13b ¹ | Benzaldehyde | ~100 | 95 |
| Modular Amino Alcohol with tert-butyl group² | Benzaldehyde | High | 92-96 |
| Chromium(III)-complex of a tridentate Schiff base derived from an amino alcohol³ | Benzaldehyde | 88 | 74:26 er |
¹Data from a study on new chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. rsc.org ²Data from a study on modular amino alcohol ligands as chiral controllers for Et₂Zn addition to aldehydes. acs.org ³Data from a study on the design and synthesis of chiral ligands and catalysts. sfu.ca The enantiomeric ratio (er) of 74:26 corresponds to an enantiomeric excess (ee) of 48%.
These results confirm the validity of the fine-tuning process for these ligands, which exhibit excellent catalytic activity across a range of aromatic and aliphatic aldehydes. rsc.org
The Henry reaction, or nitroaldol reaction, is a C-C bond-forming reaction between a nitroalkane and a carbonyl compound. The asymmetric version of this reaction is a valuable tool for synthesizing enantiomerically enriched β-nitro alcohols, which are versatile precursors to β-amino alcohols and other important compounds.
Chiral ligands derived from amino alcohols are effective in catalyzing asymmetric Henry reactions. Bisoxazoline (BOX) ligands, which can be synthesized from chiral amino alcohols, are particularly noteworthy. mdpi.com In combination with metal salts like cobalt(II) acetate, these ligands form active catalysts. For example, BOX ligands incorporating fluorous tags have been used in asymmetric Henry reactions, demonstrating that modifications to the ligand structure can influence stereoselectivity. mdpi.com Interestingly, depending on the position of the fluorous tags on the BOX ligand scaffold, a reversal of stereoselectivity can be observed, highlighting the sensitivity of the catalytic environment to ligand structure. mdpi.com
Organocatalysis Utilizing Amino Alcohol Scaffolds
Organocatalysis is a subfield of catalysis that uses small organic molecules to accelerate chemical reactions. Chiral amino alcohols and their derivatives are prominent scaffolds in the design of organocatalysts. They can activate substrates through the formation of iminium ions or enamines, or through hydrogen bonding interactions.
While direct organocatalytic applications of this compound itself are not extensively documented, related structures have proven effective. For instance, chiral non-racemic tetrahydroquinolines, synthesized via three-component imino Diels-Alder reactions, have been evaluated as secondary amine catalysts. sfu.ca These catalysts have shown good levels of stereochemical induction in the iminium ion-promoted Diels-Alder reaction between cinnamaldehyde (B126680) and cyclopentadiene. sfu.ca
Furthermore, derivatives of the amino acid proline, such as diarylprolinol silyl (B83357) ethers, are highly successful organocatalysts for a wide range of asymmetric transformations, including aldol (B89426) and Michael reactions. These catalysts operate by forming a nucleophilic enamine or an electrophilic iminium ion intermediate with the substrate, with the chiral scaffold directing the subsequent bond formation. The success of these related structures underscores the potential of the this compound framework as a basis for developing novel organocatalysts.
Chemical Transformations and Derivatization of 2r,3r 3 Aminohexan 2 Ol
Formation of Cyclic Derivatives (e.g., Oxazolidinones, Morpholinones, Lactams, Sultams)
The vicinal amino and hydroxyl groups of (2R,3R)-3-aminohexan-2-ol provide a versatile scaffold for the synthesis of various heterocyclic compounds. The formation of these cyclic derivatives often proceeds with high stereochemical control, leveraging the predefined stereocenters of the starting material.
Oxazolidinones: These five-membered heterocyclic compounds are valuable chiral auxiliaries in asymmetric synthesis. The synthesis of oxazolidinones from 1,2-amino alcohols is a well-established transformation. A common method involves the reaction of the amino alcohol with a phosgene (B1210022) equivalent, such as carbonyldiimidazole (CDI) or triphosgene. This reaction proceeds via an intramolecular cyclization, where the amino and hydroxyl groups react to form the heterocyclic ring. While specific examples utilizing this compound are not prevalent in the searched literature, the general reaction pathway is applicable.
Morpholinones: Morpholin-2-ones are six-membered heterocyclic structures that can be synthesized from β-amino alcohols. One approach involves the reaction of a β-amino alcohol with α-haloacetyl halides, followed by intramolecular cyclization. A more recent method describes the synthesis of morpholin-2-one (B1368128) derivatives from the reaction of β-amino alcohols with dicyanofumarates under mild conditions, proceeding through an addition-elimination-lactonization pathway to selectively form the six-membered ring uzh.ch. Another strategy involves the diastereoselective synthesis of 1,3-oxazinan-6-ones from β-amino acids, which are structurally related to morpholinones nih.gov.
Lactams: Lactams, or cyclic amides, are another important class of heterocyclic compounds. The synthesis of β-lactams, for instance, has been extensively studied, with methods like the Staudinger reaction (a [2+2] cycloaddition of a ketene (B1206846) and an imine) being prominent nih.gov. While direct synthesis from this compound would require significant functional group manipulation, derivatives of this amino alcohol could serve as precursors. For example, oxidation of the hydroxyl group and subsequent modification of the amino group could lead to an amino acid derivative suitable for cyclization.
Sultams: Sultams are cyclic sulfonamides and are recognized for their applications as chiral auxiliaries. Their synthesis from amino alcohols typically involves the formation of a sulfonamide at the nitrogen atom, followed by an intramolecular cyclization where a sulfonate ester at the oxygen atom is displaced.
Table 1: General Methods for Cyclic Derivative Formation from 1,2-Amino Alcohols
| Cyclic Derivative | General Reagents and Conditions | Key Transformation |
| Oxazolidinone | Phosgene or phosgene equivalent (e.g., CDI), base | Intramolecular cyclization |
| Morpholinone | α-Haloacetyl halide, base; or Dicyanofumarate | Intramolecular nucleophilic substitution or Addition-elimination-lactonization uzh.ch |
| β-Lactam | (From derived imine) Ketene | [2+2] Cycloaddition (Staudinger reaction) nih.gov |
| Sultam | Sulfonyl chloride, base; then activation of hydroxyl group | Intramolecular sulfonamidation |
Preparation of Schiff Bases from Amino Alcohol Precursors
The primary amino group in this compound readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction is typically catalyzed by mild acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration chemistrysteps.commasterorganicchemistry.comlibretexts.org. The formation of a Schiff base is a reversible process libretexts.org.
The general mechanism for Schiff base formation involves the following steps:
Nucleophilic addition of the primary amine to the carbonyl group to form a carbinolamine intermediate libretexts.org.
Proton transfer from the nitrogen to the oxygen to yield a neutral amino alcohol.
Protonation of the hydroxyl group to form a good leaving group (water).
Elimination of water to form a resonance-stabilized iminium ion.
Deprotonation of the nitrogen to yield the final imine product libretexts.org.
The reaction is often driven to completion by the removal of water, for instance, by using a Dean-Stark apparatus or a dehydrating agent. The resulting Schiff bases, derived from the chiral this compound, are chiral and can be used as ligands in asymmetric catalysis or as intermediates for the synthesis of other chiral compounds.
Table 2: Representative Aldehydes and Ketones for Schiff Base Formation
| Carbonyl Compound | Product Type | Potential Application of Product |
| Benzaldehyde (B42025) | N-Benzylidene-3-aminohexan-2-ol | Chiral ligand, synthetic intermediate |
| Acetone | N-Isopropylidene-3-aminohexan-2-ol | Protecting group for the amine |
| Salicylaldehyde | N-Salicylidene-3-aminohexan-2-ol | Metal complexation, catalysis |
| Cinnamaldehyde (B126680) | N-Cinnamylidene-3-aminohexan-2-ol | Synthesis of complex organic molecules |
Nucleophilic Trapping Reactions of Amino Alcohol Precursors
The amino and hydroxyl groups of this compound are both nucleophilic and can participate in various "trapping" reactions with suitable electrophiles. The reactivity can often be tuned by the reaction conditions, such as pH, to favor either N- or O-alkylation.
Ring-Opening of Epoxides: The amino group of this compound can act as a nucleophile to open epoxide rings. This reaction typically proceeds via an SN2 mechanism, where the nucleophilic amine attacks one of the electrophilic carbons of the epoxide, leading to the formation of a new β-amino alcohol derivative rsc.orglibretexts.orgchemistrysteps.commasterorganicchemistry.comyoutube.com. In the case of unsymmetrical epoxides, the regioselectivity of the attack (at the more or less substituted carbon) can be influenced by whether the reaction is performed under basic or acidic conditions chemistrysteps.commasterorganicchemistry.comyoutube.com. This transformation is a powerful method for carbon-carbon and carbon-nitrogen bond formation, allowing for the synthesis of more complex chiral molecules.
Michael Addition: The amino group can also participate in Michael or conjugate addition reactions with α,β-unsaturated carbonyl compounds wikipedia.orgmasterorganicchemistry.com. In this reaction, the amine adds to the β-carbon of the unsaturated system, a process often referred to as an aza-Michael addition wikipedia.org. This reaction is a versatile method for the formation of carbon-nitrogen bonds and can be used to synthesize β-amino carbonyl compounds and their derivatives. The stereochemistry of the starting amino alcohol can influence the diastereoselectivity of the addition.
Table 3: Examples of Nucleophilic Trapping Reactions
| Electrophile | Reaction Type | Product Class |
| Propylene oxide | Epoxide ring-opening | Diamino alcohol derivative |
| Methyl acrylate (B77674) | Michael addition | β-Amino ester derivative |
| Acrylonitrile | Michael addition | β-Amino nitrile derivative |
Selective Functional Group Interconversions and Protection Strategies
The presence of two distinct functional groups in this compound necessitates the use of selective protection and deprotection strategies to enable transformations at one site without affecting the other.
Selective Protection:
N-Protection: The amino group is often more nucleophilic than the hydroxyl group and can be selectively protected. A common protecting group for amines is the tert-butyloxycarbonyl (Boc) group, which is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) organic-chemistry.org. The Boc group is stable under a wide range of conditions but can be readily removed with acid organic-chemistry.orgresearchgate.net.
O-Protection: The hydroxyl group can be protected as a silyl (B83357) ether, for example, by reaction with tert-butyldimethylsilyl chloride (TBDMSCl) or triethylsilyl chloride (TESCl) in the presence of a base like imidazole. Silyl ethers are generally stable to a variety of reaction conditions but can be cleaved using a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF).
Functional Group Interconversions:
Conversion of the Amino Group: The primary amino group can be converted into other functionalities. For instance, it can be transformed into an azide (B81097) group (N₃) via a diazo transfer reaction nih.govnih.govresearchgate.netorganic-chemistry.org. The azide can then undergo further reactions, such as reduction to the amine or participation in "click" chemistry.
Oxidation of the Hydroxyl Group: The secondary alcohol in this compound can be oxidized to a ketone. This transformation typically requires the prior protection of the amino group to prevent side reactions. Common oxidizing agents for secondary alcohols include chromic acid-based reagents (e.g., Jones reagent) or milder, more selective reagents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation savemyexams.comlibretexts.orgyoutube.compressbooks.pub. The resulting aminoketone is a versatile intermediate for further synthetic modifications.
Table 4: Common Protecting Groups and Functional Group Interconversions
| Functional Group | Transformation | Reagents | Resulting Group |
| Amino | N-Protection | Di-tert-butyl dicarbonate (Boc₂O) | N-Boc-amine organic-chemistry.org |
| Hydroxyl | O-Protection | TBDMSCl, imidazole | O-TBDMS-ether |
| Amino | Conversion to Azide | Triflyl azide (TfN₃) or other diazo transfer reagent | Azide organic-chemistry.org |
| Hydroxyl (with N-protection) | Oxidation | PCC or Swern oxidation | Ketone youtube.compressbooks.pub |
Advanced Research Perspectives and Future Directions for Chiral Hexanol Derived Amino Alcohols
Development of Novel Synthetic Methodologies with Enhanced Atom Economy and Sustainability
Recent advancements in catalysis offer promising avenues for the synthesis of chiral β-amino alcohols. For instance, a chromium-catalyzed asymmetric cross-coupling reaction between aldehydes and imines has been developed, providing a modular route to these valuable compounds with high enantiomeric excess (ee). westlake.edu.cn This radical polar crossover strategy could potentially be adapted for the synthesis of (2R,3R)-3-Aminohexan-2-ol from simple, readily available precursors. westlake.edu.cn
Another innovative approach involves the direct functionalization of C–H bonds. A photocatalytic method for the α-C–H aminoalkylation of alcohols has been reported, which allows for the direct conversion of aliphatic alcohols into 1,2-amino alcohols. nih.gov This strategy, which utilizes a dual catalytic system, offers high atom and step economy and could be a powerful tool for the synthesis of this compound. nih.gov
Furthermore, ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines presents a direct and efficient method for producing chiral 1,2-amino alcohols. acs.org This method avoids the need for protecting groups and often proceeds with high enantioselectivity. acs.org The application of such a method to an appropriate α-ketoamine precursor would be a direct route to this compound.
| Synthetic Strategy | Key Features | Potential for this compound Synthesis |
| Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings | Modular synthesis from aldehydes and imines, high ee. westlake.edu.cn | High |
| Photocatalytic α-C–H Aminoalkylation of Alcohols | Direct functionalization of alcohols, high atom economy. nih.gov | High |
| Ru-Catalyzed Asymmetric Transfer Hydrogenation | Reduction of unprotected α-ketoamines, high enantioselectivity. acs.org | High |
Exploration of New Catalytic Applications Beyond Current Paradigms
Chiral amino alcohols are widely used as ligands in asymmetric catalysis. The specific stereochemistry and structural features of this compound make it an interesting candidate for exploration in novel catalytic applications. The development of new catalytic systems is crucial for expanding the toolbox of synthetic chemists.
The potential for this compound to act as a chiral ligand in a variety of metal-catalyzed reactions is significant. For example, its derivatives could be employed in copper-catalyzed enantioselective aminoallylation of ketones to produce other valuable chiral 1,2-amino alcohol synthons. nih.gov The stereochemical outcome of such reactions is highly dependent on the structure of the chiral ligand, and the specific arrangement of the hydroxyl and amino groups in this compound could impart unique selectivity.
Furthermore, the exploration of this amino alcohol in organocatalysis represents a promising research direction. Chiral amino alcohols and their derivatives can act as effective organocatalysts for a range of transformations, including aldol (B89426) and Michael reactions. The steric and electronic properties of this compound could be fine-tuned through derivatization to optimize its performance in such reactions.
Integration of Biocatalytic and Chemical Transformations in Efficient Cascade Reactions
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for the production of chiral compounds. nih.govucl.ac.uk The integration of biocatalytic steps with chemical transformations in cascade reactions can lead to highly efficient and selective processes.
The synthesis of chiral amino alcohols can be achieved using engineered amine dehydrogenases (AmDHs). frontiersin.orgacs.org These enzymes can catalyze the asymmetric reductive amination of α-hydroxy ketones with high enantioselectivity. frontiersin.orgacs.org A potential biocatalytic route to this compound could involve the use of an engineered AmDH to convert a corresponding α-hydroxy ketone precursor. This approach offers the advantages of mild reaction conditions and high stereoselectivity. frontiersin.org
Furthermore, a de novo designed pathway combining a transketolase and a transaminase in a whole-cell biocatalyst has been shown to produce chiral amino alcohols. ucl.ac.uk Such a two-step enzymatic cascade could be engineered for the synthesis of this compound, starting from simple achiral substrates. ucl.ac.uk The development of such biocatalytic cascades represents a key area of future research for the sustainable production of chiral amino alcohols. rsc.org
| Biocatalytic Approach | Enzyme(s) | Key Advantages |
| Asymmetric Reductive Amination | Engineered Amine Dehydrogenases (AmDHs) | High enantioselectivity, mild conditions. frontiersin.orgacs.org |
| Two-Step Cascade | Transketolase and Transaminase | Synthesis from achiral precursors, whole-cell biocatalysis. ucl.ac.uk |
Computational Design and Rational Engineering of Amino Alcohol-Based Catalysts
Computational tools are becoming increasingly important in the design and optimization of catalysts. The rational engineering of enzymes and small molecule catalysts based on computational predictions can accelerate the discovery of new and improved catalytic systems.
In the context of biocatalysis, computational analysis can provide insights into the source of enhanced activity and enantioselectivity in engineered enzymes. frontiersin.org For the synthesis of this compound using an AmDH, computational modeling could be used to identify key active site residues for mutagenesis to improve the enzyme's performance.
For small molecule catalysts derived from this compound, computational methods can be used to predict their binding to transition states and to guide the design of more effective ligands. This in silico approach can reduce the experimental effort required to develop new catalysts.
Role as Versatile Chiral Building Blocks in Complex Molecule Synthesis
Chiral amino alcohols are valuable building blocks for the synthesis of complex natural products and pharmaceuticals. The stereochemically defined structure of this compound makes it a potentially useful starting material for the synthesis of a variety of target molecules.
The vicinal amino and hydroxyl groups can be differentially functionalized to allow for the introduction of diverse substituents. For example, the amino alcohol can be incorporated into peptide-like structures or used as a scaffold for the synthesis of novel heterocyclic compounds. The specific stereochemistry of this compound can be used to control the stereochemical outcome of subsequent reactions.
The application of chiral amino alcohol-derived δ-lactams for the synthesis of piperidines and acyclic building blocks bearing tertiary and quaternary stereocenters highlights the synthetic utility of this class of compounds. acs.org A similar strategy could be envisioned for derivatives of this compound, expanding its utility as a versatile chiral building block.
Structure-Reactivity-Selectivity Relationship Studies in Homologous Chiral Amino Alcohol Series
Understanding the relationship between the structure of a catalyst or chiral auxiliary and its reactivity and selectivity is crucial for the rational design of new and improved synthetic methods. Systematic studies of homologous series of chiral amino alcohols can provide valuable insights into these relationships.
A systematic study of the catalytic activity of a series of chiral amino alcohols, including this compound and its analogs with varying alkyl chain lengths and substitution patterns, would be highly informative. Such studies could reveal how subtle changes in the structure of the amino alcohol affect its performance as a chiral ligand or organocatalyst.
These structure-activity relationship studies can provide a predictive framework for the selection of the optimal chiral amino alcohol for a given transformation. mdpi.com This knowledge would be invaluable for the broader application of this class of compounds in asymmetric synthesis.
Q & A
Basic: What analytical techniques are most reliable for confirming the stereochemical purity of (2R,3R)-3-Aminohexan-2-ol?
Methodological Answer:
- Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., cellulose- or amylose-based columns). Compare retention times with standards to assess enantiomeric excess .
- 1H NMR Analysis : Measure coupling constants (e.g., vicinal -values) between protons on adjacent stereocenters. For example, in diastereomeric mixtures, distinct splitting patterns can differentiate configurations (as demonstrated in pheromone analysis for similar diols) .
- X-ray Crystallography : Resolve absolute configuration via single-crystal diffraction. This method is definitive but requires high-quality crystals, as shown in structural studies of related amino alcohols .
Basic: What synthetic strategies optimize enantiomeric excess in the preparation of this compound?
Methodological Answer:
- Asymmetric Catalysis : Use chiral ligands (e.g., Jacobsen’s salen complexes) in catalytic hydrogenation or epoxidation reactions. Evidence from enantioselective pheromone synthesis highlights the role of Sharpless-type oxidation for diastereocontrol .
- Enzymatic Resolution : Lipases or transaminases can selectively modify one enantiomer. For example, lipase-catalyzed acetylation of racemic alcohols separates diastereomers via kinetic resolution .
- Chiral Auxiliaries : Temporarily attach groups (e.g., Evans oxazolidinones) to direct stereochemistry during synthesis, then cleave post-reaction.
Advanced: How can researchers address discrepancies between theoretical and experimental vibrational spectra (IR/Raman) for this compound?
Methodological Answer:
- Computational Modeling : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to simulate vibrational modes. Adjust basis sets or solvent models to align with experimental data.
- Isotopic Labeling : Introduce deuterium at specific sites to isolate contributions from functional groups (e.g., NH or OH stretches).
- Cross-Validation : Compare results with X-ray-derived bond lengths and angles to refine computational parameters .
Advanced: How can kinetic resolution techniques be applied to separate this compound from its stereoisomers?
Methodological Answer:
- Dynamic Kinetic Resolution (DKR) : Combine transition metal catalysts (e.g., Ru-based) with enzymes to racemize and resolve isomers simultaneously. Optimize solvent (e.g., toluene or THF) and temperature for maximum turnover.
- Chiral Derivatization : Convert the alcohol to a diastereomeric ester or carbamate using a chiral reagent (e.g., Mosher’s acid chloride), then separate via standard chromatography .
Basic: What are the critical storage conditions to maintain the stability of this compound?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to prevent thermal degradation or photolysis.
- Moisture Control : Use desiccants (e.g., silica gel) in sealed containers, as amino alcohols are hygroscopic and prone to hydrolysis .
- Purity Monitoring : Conduct periodic HPLC or NMR checks to detect decomposition products (e.g., oxidized amines).
Advanced: How to resolve contradictions in NMR data when analyzing diastereomeric mixtures of this compound derivatives?
Methodological Answer:
- 2D NMR Techniques : Use NOESY to identify spatial proximity between protons, confirming relative configuration. COSY can map coupling networks to assign signals .
- Variable Temperature (VT) NMR : Perform experiments at low/high temperatures to distinguish dynamic processes (e.g., rotamer interconversion) from static diastereomers.
- Crystallographic Validation : Cross-reference NMR assignments with X-ray structures of pure enantiomers .
Advanced: What methodologies are recommended for studying the hydrogen-bonding network of this compound in solid-state configurations?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Resolve intermolecular interactions (e.g., O–H···N bonds) with high precision. Hirshfeld surface analysis quantifies contact contributions (e.g., % H-bonding) .
- Thermogravimetric Analysis (TGA) : Correlate thermal stability with hydrogen-bond strength. Stronger networks typically increase decomposition temperatures.
- Solid-State NMR : Probe - proximities and chemical shifts to map lattice interactions.
Basic: How to assess the toxicity and handling requirements for this compound in laboratory settings?
Methodological Answer:
- Acute Toxicity Screening : Follow OECD guidelines for in vitro assays (e.g., Ames test for mutagenicity). Reference safety data from structurally similar compounds (e.g., LD values for amino alcohols) .
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and P95 respirators when handling powders or concentrated solutions .
- Ventilation : Work in fume hoods to minimize inhalation risks, as amino alcohols may release volatile degradation products.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
